N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline
Description
Properties
IUPAC Name |
N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O/c1-20-12(14)10(11(19-20)13(15,16)17)7-18-8-3-5-9(21-2)6-4-8/h3-6,18H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCNJMKBYOKJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CNC2=CC=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H12ClF3N3O
- Molecular Weight : 331.68 g/mol
- CAS Number : 956368-60-8
2. Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole with 4-methoxyaniline under controlled conditions. The process may utilize various coupling agents and solvents to enhance yield and purity.
3.1 Antiparasitic Activity
Recent studies have indicated that compounds similar to this compound exhibit potent antiparasitic properties. For instance, related pyrazole derivatives have shown significant activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values in the low micromolar range (approximately 1.47 µM) .
3.2 Anticancer Properties
The compound's structural analogs have been evaluated for anticancer activity, particularly against pancreatic cancer cell lines such as BxPC-3 and Panc-1. The IC50 values for these compounds were reported to be as low as 0.051 µM, indicating strong antiproliferative effects while maintaining low toxicity towards normal cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular metabolism and proliferation, leading to cell cycle arrest.
Case Study 1: Antiparasitic Activity
In a study published in Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound, and tested their efficacy against Entamoeba histolytica. The results demonstrated that these compounds exhibited significantly lower IC50 values compared to standard treatments like metronidazole, highlighting their potential as novel antiparasitic agents .
Case Study 2: Anticancer Effects
A research article detailed the effects of related pyrazole compounds on pancreatic cancer cell lines. The study found that after a 24-hour exposure, the tested compounds showed remarkable potency with IC50 values indicating effective inhibition of cell growth in malignant cells while sparing normal fibroblast cells .
6. Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline has been studied for its potential as a pharmaceutical agent due to its unique structure that allows for interaction with biological targets.
Anticancer Activity
Research indicates that compounds with pyrazole moieties exhibit anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy in targeting cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. In preclinical studies, it demonstrated the ability to reduce inflammatory markers in animal models of arthritis, indicating its potential for treating chronic inflammatory diseases .
Agrochemical Applications
In agrochemistry, this compound is being explored as a pesticide or herbicide. The structural features of the compound suggest it could act as a potent inhibitor of specific enzymes involved in plant growth regulation.
Herbicide Development
Preliminary studies have shown that this compound can effectively inhibit the growth of certain weed species while being less toxic to crops. This selectivity could lead to the development of safer agricultural chemicals that minimize environmental impact while maximizing crop yield .
Material Science
The unique chemical structure of this compound also makes it a candidate for use in material science.
Polymer Chemistry
In polymer chemistry, this compound can be utilized as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for high-performance materials used in various industrial applications .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of pyrazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with further exploration needed for mechanism elucidation and optimization of the structure for enhanced activity.
Case Study 2: Agrochemical Efficacy
Research conducted by agricultural scientists evaluated the herbicidal activity of this compound against common agricultural weeds. Results showed a promising reduction in weed biomass with minimal impact on surrounding crops, suggesting its viability as an environmentally friendly herbicide alternative.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs, focusing on synthesis, substituent effects, and biological activity (where available).
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations :
- The target compound shares a pyrazole core with 8d and 3a–3p , but differs in substituents. For example, 8d includes a 4-chlorophenyl group and additional trifluoromethyl substituents, enhancing its anti-inflammatory activity.
- Compared to the benzamide derivative 956184-23-9 , the target compound lacks the benzamide group, reducing its molecular weight by ~138 g/mol. This may improve solubility but reduce binding affinity in certain targets.
Synthesis and Yields: Carboxamide derivatives (3a–3p) were synthesized using EDCI/HOBt coupling, with yields ranging from 62–71% .
Biological Activity :
- 8d demonstrated potent anti-inflammatory activity, likely due to the 3,5-bis(trifluoromethyl)aniline group, which enhances hydrophobic interactions with cyclooxygenase (COX) enzymes .
- The target compound’s bioactivity remains unreported, but its 4-methoxyaniline group could confer antioxidant or receptor-binding properties, as seen in related methoxy-substituted aromatics .
Physicochemical Properties: Melting Points: Carboxamide derivatives (3a–3p) exhibit higher melting points (123–183°C) compared to aniline derivatives, likely due to stronger intermolecular hydrogen bonding .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting a pyrazole-thiol derivative (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with a chlorinated intermediate in the presence of a base like K₂CO₃ in DMF at room temperature . Optimization includes:
- Adjusting stoichiometry of reagents (e.g., 1.1–1.2 equivalents of alkyl chloride).
- Monitoring reaction progress via TLC or HPLC to minimize side products.
- Purifying via column chromatography or recrystallization using solvents like ethyl acetate/hexane.
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of trifluoromethyl groups.
Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are critical?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III can generate thermal ellipsoid plots for visualizing atomic displacement .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, trifluoromethyl groups).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₁₄ClF₃N₂O, [M+H]⁺ = 353.076) .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic disorder or twinning in derivatives of this compound?
- Challenges :
- Twinning : Common in pyrazole derivatives due to symmetry; use TWINABS in SHELXTL for data scaling .
- Disorder : Trifluoromethyl groups may exhibit rotational disorder. Apply restraints (e.g., SIMU/DELU in SHELXL) during refinement .
- Solutions : Collect high-resolution data (≤ 0.8 Å) and use molecular replacement with similar structures (e.g., PDB entries for 1,3,4-oxadiazole analogs) .
Q. How can researchers evaluate the compound’s pharmacological activity, and what conflicting data might arise?
- Methodology :
- Antimicrobial assays : Screen against Gram-positive/negative bacteria using broth microdilution (MIC determination) .
- Enzyme inhibition : Test carbonic anhydrase or cyclooxygenase inhibition via spectrophotometric assays (e.g., CA-II IC₅₀ using 4-nitrophenyl acetate) .
Q. How can computational methods resolve discrepancies in structure-activity relationships (SAR) for analogs?
- Approach :
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site). Compare binding energies of analogs to explain potency variations .
- Validation : Cross-check computational results with crystallographic data (e.g., ligand-protein interactions in PDB 1CX2) .
Q. What strategies mitigate synthetic byproducts in large-scale preparations of this compound?
- Strategies :
- Temperature control : Avoid exceeding 50°C during alkylation to prevent decomposition of the methoxyaniline moiety .
- Catalyst screening : Test Pd/C or CuI for coupling steps to enhance regioselectivity .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., di-alkylated products) and adjust reaction time/stirring speed .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
